4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Molecular Structure Analysis

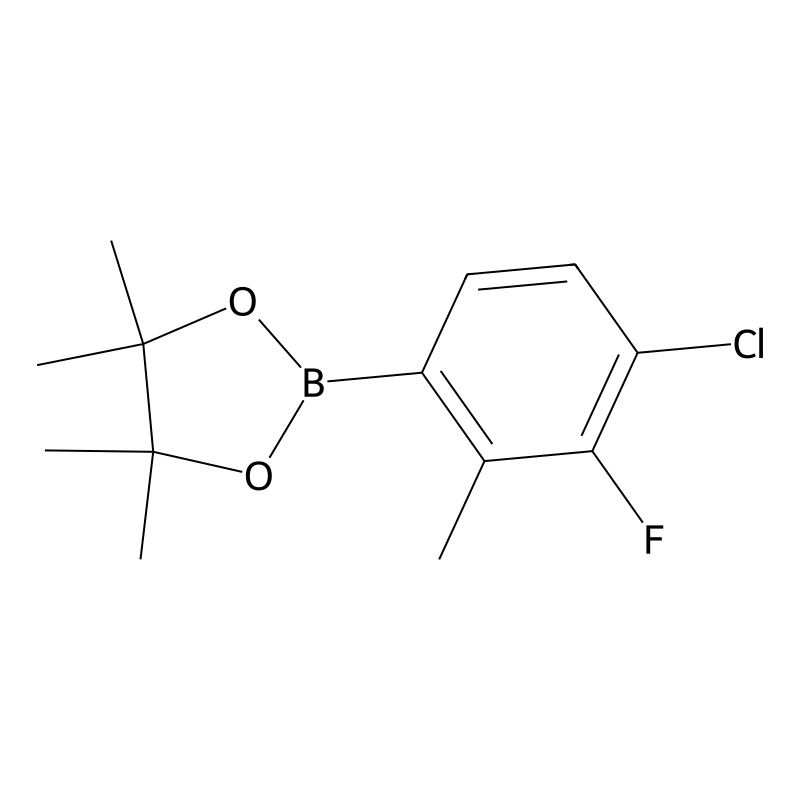

The key feature of CMFPB pinacol ester is its aromatic ring with three substituents:

- Chlorine (Cl) at the 4th position

- Fluorine (F) at the 3rd position

- Methyl group (CH3) at the 2nd position

These substituents are electron-withdrawing, meaning they pull electron density away from the aromatic ring. The pinacol ester moiety (C(CH3)2OH)2) is linked to the boron atom (B) and stabilizes it through complex formation [].

Chemical Reactions Analysis

The primary application of CMFPB pinacol ester lies in Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction allows the formation of a carbon-carbon bond between the carbon atom of the pinacol ester group and another organic fragment containing a halogen or pseudo-halogen (X). A generic representation of the reaction is:

R-B(pin) + R'-X -> R-R' + BX2 + HO(CH3)2C(OH)(CH3)2 (pin)

where R is the aryl group of CMFPB pinacol ester (ClFC6H2CH3), R' is the coupling partner containing the halogen (X), BX2 is a boron byproduct, and HO(CH3)2C(OH)(CH3)2 (pin) represents the pinacol alcohol released.

The specific reaction conditions and choice of catalyst for Suzuki-Miyaura coupling depend on the coupling partner (R'). However, the reaction is generally tolerant of various functional groups, making it a versatile tool for organic synthesis [].

CMFPB pinacol ester itself does not possess a known mechanism of action in biological systems. Its primary function is as a building block for the synthesis of more complex organic molecules with potential biological activities.

- Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat

- Working in a well-ventilated fume hood

- Avoiding contact with skin and eyes

- Following proper disposal procedures for the compound and its waste products

The primary chemical reaction involving 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide. The general mechanism involves three key steps:

- Oxidative Addition: The palladium catalyst reacts with the aryl halide, forming a palladium(II) complex.

- Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

- Reductive Elimination: A new carbon-carbon bond is formed, regenerating the palladium catalyst.

Additionally, 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester may undergo protodeboronation, where the boron atom is replaced by a hydrogen atom, typically under acidic conditions.

The synthesis of 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester typically involves a two-step process:

- Preparation of 4-Chloro-3-fluoro-2-methylphenylboronic acid: This can be achieved through various synthetic routes involving halogenation and boronation reactions.

- Formation of the Pinacol Ester: The boronic acid is reacted with pinacol in the presence of a dehydrating agent under anhydrous conditions to prevent hydrolysis.

This method ensures high yields and purity of the final product.

4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester has several important applications:

- Organic Synthesis: It is widely used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

- Pharmaceutical Development: The compound serves as an intermediate in the synthesis of biologically active compounds and potential drug candidates.

- Material Science: It is utilized in producing advanced materials such as polymers and electronic components.

While specific interaction studies on 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester are sparse, its role in Suzuki-Miyaura coupling suggests potential interactions with palladium complexes during catalytic processes. Further research could elucidate its behavior in biological systems or its interactions with various substrates in synthetic chemistry.

Several compounds share structural similarities with 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester, each exhibiting unique properties:

Uniqueness: The specific substitution pattern of 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester enhances its electrophilicity and stability compared to similar compounds, making it particularly valuable for specific synthetic applications. Its ability to participate effectively in Suzuki-Miyaura coupling reactions while maintaining stability under various conditions sets it apart from others in its class.